Ro 31-8472
Description
Properties
CAS No. |
144284-57-1 |
|---|---|
Molecular Formula |
C20H27N3O6 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4S,7S)-7-[[(1S)-1-carboxy-3-(4-hydroxyphenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C20H27N3O6/c24-14-8-5-13(6-9-14)7-10-16(19(26)27)21-15-3-1-11-22-12-2-4-17(20(28)29)23(22)18(15)25/h5-6,8-9,15-17,21,24H,1-4,7,10-12H2,(H,26,27)(H,28,29)/t15-,16-,17-/m0/s1 |
InChI Key |
DJJGMVZKUBHPAB-ULQDDVLXSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)N2[C@@H](CCCN2C1)C(=O)O)N[C@@H](CCC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=C(C=C3)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
I(125)-Ro 31-8472 Ro 31-8472 Ro-31-8472 |
Origin of Product |
United States |
Foundational & Exploratory
Ro 31-8472: A Technical Guide to its Function as an Angiotensin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8472, a derivative of the angiotensin-converting enzyme (ACE) inhibitor cilazapril, serves as a potent tool in the study of the renin-angiotensin system (RAS).[1][2] As a non-site-selective inhibitor, this compound exhibits a high affinity for both the N- and C-terminal active sites of ACE, making it an invaluable radioligand for characterizing the kinetic and structural properties of this critical enzyme. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.
Mechanism of Action: Inhibition of the Renin-Angiotensin System
The renin-angiotensin system is a crucial hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-converting enzyme plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound blocks this conversion, leading to vasodilation and a subsequent reduction in blood pressure.
Below is a diagram illustrating the classical Renin-Angiotensin System and the point of inhibition by this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Quantitative Data: Binding Affinity of this compound
This compound, particularly in its radiolabeled form ([125I]this compound), has been instrumental in elucidating the binding characteristics of various ACE inhibitors to the two distinct active sites of the enzyme. The following tables summarize the equilibrium dissociation constants (Kd) of this compound for ACE in different tissues and for the separated N- and C-terminal domains of purified ACE.
Table 1: Binding Affinity of [125I]this compound to ACE in Various Human Tissues
| Tissue | Number of Binding Sites (fmol/mg protein) | Kd (nM) |
| Lung | 17,680 +/- 2,345 | 0.32 +/- 0.04 |
| Heart | 560 +/- 65 | 0.36 +/- 0.05 |
| Coronary Artery | 237 +/- 51 | 0.37 +/- 0.06 |
| Saphenous Vein | 236 +/- 63 | 0.14 +/- 0.05 |
| Mammary Artery | 603 +/- 121 | 0.50 +/- 0.06 |
Data from Bevilacqua M, et al. J Cardiovasc Pharmacol. 1996.[3]
Table 2: Equilibrium Dissociation Constants (Kd) of this compound for Purified Rat Lung and Testis ACE
| ACE Source | Active Site | Kd (pM) |
| Lung | Carboxyl-terminal (Site 1) | 65 +/- 7 |
| Lung | Amino-terminal (Site 2) | 175 +/- 38 |
| Testis | Carboxyl-terminal only | 46 +/- 6 |
Data from Perich RB, et al. Mol Pharmacol. 1992.[1]
Experimental Protocols
The characterization of this compound as an ACE inhibitor relies heavily on competitive radioligand binding assays. Below is a detailed methodology for a typical assay.
Protocol: Competitive Radioligand Binding Assay for ACE
-
Membrane Preparation:
-
Tissues (e.g., rat lung) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove large debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes containing ACE.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of [125I]this compound.
-
Varying concentrations of the unlabeled competitor (e.g., this compound or another ACE inhibitor).
-
The prepared membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ACE inhibitor.
-
The plate is incubated, typically for 1-2 hours at room temperature or 37°C, to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of the competitor.
-
The Ki (inhibitor dissociation constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
The following diagram illustrates the workflow of a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Studies
Conclusion
This compound is a powerful and versatile ACE inhibitor that has significantly contributed to our understanding of the renin-angiotensin system. Its non-selective, high-affinity binding to both ACE active sites makes it an ideal radioligand for detailed in vitro pharmacological studies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular disease and hypertension. While in vivo data for this specific derivative is limited, its value as a research tool in the elucidation of ACE biochemistry and pharmacology is undisputed.
References
- 1. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Discovery and Synthesis of Ro 31-8472: A Key Tool for Angiotensin-Converting Enzyme Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 31-8472, a potent inhibitor of Angiotensin-Converting Enzyme (ACE), has played a pivotal role in elucidating the distinct functionalities of the enzyme's two catalytic domains. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on its application as a radiolabeled probe. Detailed experimental protocols for its synthesis and use in radioligand binding assays are presented, alongside a summary of its binding affinities. Furthermore, this document explores the broader context of its development within the class of pyridazino[1,2-a][1][2]diazepine ACE inhibitors and the associated structure-activity relationships.
Discovery and Rationale
This compound emerged from research programs aimed at developing potent and selective inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure through the renin-angiotensin system.[3] It is a derivative of the clinically used ACE inhibitor, Cilazapril.[1][4] The unique value of this compound in a research context stems from its utility as a radioligand, specifically as [¹²⁵I]this compound, to probe the two distinct active sites of somatic ACE: the N-terminal and C-terminal domains.[4] The introduction of a hydroxyl group amenable to radioiodination allowed for high-sensitivity binding studies to characterize the differential affinities of various ACE inhibitors for these two domains.[1]
dot
Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of this compound.
Synthesis of this compound
The synthesis of this compound is based on the established chemistry for Cilazapril and related bicyclic pyridazinone derivatives.[2][5] A key feature of this compound is the presence of a hydroxyl group on the phenyl ring of the homophenylalanine moiety, which serves as the site for radioiodination. The general synthetic approach involves the coupling of a bicyclic amine intermediate with a suitably protected and activated homophenylalanine derivative.
General Synthetic Scheme
dot
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Probable Route)
The following protocol is a probable route based on the synthesis of Cilazapril and related derivatives, adapted to introduce the necessary hydroxyl functionality.
Step 1: Synthesis of (R)-2-hydroxy-4-(4-hydroxyphenyl)butanoate esters This key intermediate can be prepared from a suitable starting material like (R)-2-hydroxy-4-phenylbutyrate, which would require an additional step for aromatic hydroxylation.[3]
Step 2: Coupling Reaction The bicyclic amine precursor is coupled with the protected (R)-2-hydroxy-4-(4-hydroxyphenyl)butanoate ester. This is typically achieved via reductive amination or by activating the carboxylic acid of the bicyclic moiety and reacting it with the amino group of the homophenylalanine derivative.
Step 3: Deprotection Any protecting groups on the carboxylic acid and hydroxyl functionalities are removed under appropriate conditions to yield this compound.
Step 4: Radioiodination The synthesized this compound is then radioiodinated using [¹²⁵I]NaI and an oxidizing agent to produce [¹²⁵I]this compound.
Biological Activity and Data Presentation
This compound is a potent inhibitor of ACE. Its primary application in research is in its radioiodinated form, [¹²⁵I]this compound, which is used to determine the binding affinities of other ACE inhibitors to the N- and C-terminal active sites of the enzyme.
Quantitative Binding Data
The following table summarizes the equilibrium dissociation constants (Kd) of [¹²⁵I]this compound for the N- and C-terminal binding sites of ACE from various human tissues.
| Tissue | Total ACE Binding Sites (fmol/mg protein) | Kd (nM) | Reference |
| Lung | 17,680 ± 2,345 | 0.32 ± 0.04 | [4] |
| Heart | 560 ± 65 | 0.36 ± 0.05 | [4] |
| Coronary Artery | 237 ± 51 | 0.37 ± 0.06 | [4] |
| Saphenous Vein | 236 ± 63 | 0.14 ± 0.05 | [4] |
| Mammary Artery | 603 ± 121 | 0.50 ± 0.06 | [4] |
Experimental Protocols
Radioligand Binding Assay Protocol
This protocol outlines a general procedure for a competitive radioligand binding assay using [¹²⁵I]this compound to determine the affinity of a test compound for ACE.
dot
Caption: Workflow for a competitive radioligand binding assay with [¹²⁵I]this compound.
Materials:
-
Source of ACE (e.g., purified enzyme, tissue homogenates, or cell membranes expressing ACE)
-
[¹²⁵I]this compound
-
Unlabeled test compounds (ACE inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[6]
-
Wash buffer (ice-cold)
-
Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI)[6]
-
Scintillation cocktail
-
96-well plates
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer. Determine the protein concentration.[6]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue)[6]
-
50 µL of the competing test compound at various concentrations.
-
50 µL of [¹²⁵I]this compound at a fixed concentration (typically near its Kd).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a beta counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Structure-Activity Relationship (SAR)
The development of Cilazapril and its derivatives, including this compound, was guided by SAR studies aimed at optimizing their interaction with the ACE active site. Key structural features for potent ACE inhibition in this class of compounds include:
-
A Carboxylic Acid: This group is essential for mimicking the C-terminal carboxylate of ACE substrates and coordinating with the zinc ion in the active site.[2]
-
A Bicyclic Core: The rigid bicyclic structure (octahydropyridazino[1,2-a][1][2]diazepine) helps to orient the key binding groups in an optimal conformation for interaction with the enzyme.[5]
-
A Hydrophobic Side Chain: The homophenylalanine side chain interacts with a hydrophobic pocket (S1' subsite) in the ACE active site, contributing to binding affinity.[2]
Modifications to these core structures have been explored to improve potency, selectivity, and pharmacokinetic properties. The introduction of the hydroxyl group in this compound, while primarily for radiolabeling, also provides a point for further chemical modification.
Conclusion
This compound stands as a testament to the power of rational drug design in creating sophisticated molecular tools for pharmacological research. Its synthesis, rooted in the development of the therapeutic agent Cilazapril, provided a crucial radioligand for the detailed characterization of the two active sites of ACE. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this compound to further unravel the complexities of the renin-angiotensin system and to aid in the development of next-generation ACE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical design of cilazapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical design of cilazapril - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
An In-depth Technical Guide to Ro 31-8472: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8472 is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure and cardiovascular homeostasis. As a derivative of cilazapril, this compound has been instrumental in the characterization of ACE and the development of novel antihypertensive therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on quantitative data and detailed experimental methodologies.
Chemical Structure and Properties
This compound is a non-sulfhydryl ACE inhibitor, characterized by a carboxyl group that interacts with the zinc ion in the active site of the enzyme. Its chemical structure provides a high affinity and specificity for ACE.
Chemical Structure:
-
IUPAC Name: (1S,9S)-9-[[(S)-1-Carboxy-3-(4-hydroxyphenyl)propyl]amino]-10-oxooctahydro-6H-pyridazino[1,2-a][1][2]diazepine-1-carboxylic acid
-
Molecular Formula: C₂₀H₂₇N₃O₅
-
Molecular Weight: 405.44 g/mol
-
CAS Number: 144284-57-1
-
SMILES: O=C(O)[C@@H]1CCCN2N1C(--INVALID-LINK--N--INVALID-LINK--C(O)=O)=O
Physicochemical Properties:
Biological Activity
This compound is a highly potent inhibitor of Angiotensin-Converting Enzyme. Its primary mechanism of action is the competitive inhibition of ACE, which prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.
Quantitative Data:
The biological activity of this compound, particularly its binding affinity for ACE, has been extensively characterized using its radioiodinated form, [¹²⁵I]this compound.
| Parameter | Value | Tissue/Enzyme Source | Reference |
| Equilibrium Dissociation Constant (Kd) | |||
| [¹²⁵I]this compound | |||
| 65 ± 7 pM (C-terminal site) | Purified lung ACE | [3] | |
| 175 ± 38 pM (N-terminal site) | Purified lung ACE | [3] | |
| 46 ± 6 pM | Testis ACE | [3] | |
| 0.32 ± 0.04 nM | Human lung | [4] | |
| 0.36 ± 0.05 nM | Human heart | [4] | |
| 0.37 ± 0.06 nM | Human coronary artery | [4] | |
| 0.14 ± 0.05 nM | Human saphenous vein | [4] | |
| 0.50 ± 0.06 nM | Human mammary artery | [4] |
Signaling Pathway
This compound exerts its effects by inhibiting the Renin-Angiotensin System (RAS), a critical hormonal cascade in the regulation of blood pressure and fluid balance.
Figure 1: The Renin-Angiotensin System and the mechanism of action of this compound.
Experimental Protocols
ACE Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the in vitro ACE inhibitory activity of a compound using the synthetic substrate N-[3-(2-furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG).
Figure 2: Workflow for a colorimetric ACE inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Angiotensin-Converting Enzyme (from rabbit lung or other suitable source) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.3 M NaCl).
-
Prepare a stock solution of the substrate FAPGG in the same assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined amount of the ACE solution to each well.
-
Add different concentrations of this compound to the test wells. For control wells (no inhibition), add buffer instead of the inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the FAPGG substrate solution to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of ACE inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ACE activity) by non-linear regression analysis.
-
Competitive Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for ACE using its radioiodinated form, [¹²⁵I]this compound.
Figure 3: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize tissues known to express ACE (e.g., lung, heart) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In reaction tubes, combine the membrane preparation, a fixed concentration of [¹²⁵I]this compound, and a range of concentrations of unlabeled this compound.
-
For determining total binding, omit the unlabeled ligand.
-
For determining non-specific binding, add a high concentration of an unlabeled ACE inhibitor.
-
Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the unlabeled ligand by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the specifically bound radioligand) from the resulting competition curve using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant (determined from a separate saturation binding experiment).
-
Conclusion
This compound is a valuable research tool for studying the pharmacology of the Renin-Angiotensin System. Its high potency and specificity for the Angiotensin-Converting Enzyme have made it a standard for in vitro characterization of ACE and for the screening and development of new ACE inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of cardiovascular disease and hypertension. Further investigation into its specific physicochemical properties would provide a more complete profile of this important molecule.
References
Methodological & Application
Application Notes and Protocols for Ro 31-8472 in Tissue Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8472 is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). The RAS plays a crucial role in maintaining blood pressure and fluid homeostasis. Dysregulation of this system is implicated in various cardiovascular diseases. This compound, a derivative of Cilazapril, is an invaluable tool for researchers studying the localization, quantification, and activity of ACE in various tissues. This document provides detailed application notes and protocols for the use of this compound and its radiolabeled form, [¹²⁵I]-Ro 31-8472, in tissue preparations.
Note: this compound is a specific inhibitor of ACE and is not suitable for general applications such as western blotting or immunoprecipitation unless the primary antibody targets ACE. It is also not a protein kinase inhibitor.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active sites of ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Somatic ACE, found in tissues like the lungs and kidneys, possesses two catalytically active domains: the N-terminal and C-terminal domains. This compound binds to both of these sites with high affinity.
Signaling Pathway
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.
Biochemical Properties
| Property | Value | Reference |
| Target | Angiotensin-Converting Enzyme (ACE) | [1] |
| Formulation | Often used as a radioligand ([¹²⁵I]-Ro 31-8472) | [2] |
| Storage | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |
Solubility and Stock Solution Preparation
This compound is typically soluble in organic solvents like DMSO.
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Note: When preparing working solutions for cell or tissue-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.[3]
Application 1: Radioligand Binding Assays
Radioligand binding assays using [¹²⁵I]-Ro 31-8472 are employed to determine the density (Bmax) and affinity (Kd) of ACE in tissue homogenates.
Quantitative Data for [¹²⁵I]-Ro 31-8472 Binding
| Tissue | Binding Site | Kd (pM) | Reference |
| Rat Lung | Site 1 | 65 ± 7 | [2] |
| Rat Lung | Site 2 | 175 ± 38 | [2] |
| Rat Testis | Single Site | 46 ± 6 | [2] |
Experimental Workflow
References
Application Notes and Protocols for Ro 31-8472
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of solutions of Ro 31-8472, a potent angiotensin-converting enzyme (ACE) inhibitor. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of the compound in research applications.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for the preparation and storage of this compound.
| Parameter | Value | Notes |
| Recommended Solvents | DMSO, Water | Solubility in other solvents has not been specified. |
| Storage of Solid Compound | -20°C for up to 3 years4°C for up to 2 years | |
| Storage of Stock Solutions | -80°C for up to 6 months-20°C for up to 1 month | To maintain stability, avoid repeated freeze-thaw cycles. |
| Working Solution (In Vitro) | <0.5% final DMSO concentration | Dilute stock solution in culture medium. |
| Working Solution (In Vivo) | <2% final DMSO concentration | Dilute stock solution in PBS or 0.9% NaCl. |
Experimental Protocols
Preparation of Stock Solutions
This protocol describes the preparation of a concentrated stock solution of this compound. It is recommended to prepare a fresh stock solution as needed, or to aliquot and store for future use to minimize degradation.
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.
-
Gently vortex or sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at the recommended temperature (see Section 3).
Preparation of Working Solutions
This section details the preparation of ready-to-use working solutions from the concentrated stock for both in vitro and in vivo experiments.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.
-
Crucially, ensure that the final concentration of DMSO in the working solution is less than 0.5% to avoid cellular toxicity.
-
It is recommended to prepare the working solution fresh for each experiment.
Protocol:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Gently vortex the stock solution to ensure homogeneity.
-
Dilute the stock solution in a sterile vehicle, such as phosphate-buffered saline (PBS) or 0.9% sodium chloride (NaCl).
-
To minimize toxicity in animal models, the final concentration of DMSO in the working solution should be 2% or lower.
-
If precipitation is observed upon dilution, the use of a co-solvent may be necessary.
Storage and Stability
Proper storage of this compound is critical for maintaining its chemical integrity and biological activity.
-
Solid Compound: Store the solid (powder) form of this compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
Stock Solutions: For optimal stability, store aliquots of the stock solution at -80°C for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. It is imperative to avoid repeated freeze-thaw cycles of the stock solution.
Visualizations
The following diagrams illustrate the key workflows and logical relationships described in these application notes.
Application Notes and Protocols for Cell-Based Assays Using Ro 31-8472
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for cell-based assays to characterize the activity and cellular effects of Ro 31-8472. The assays described herein are designed to assess the direct inhibition of cellular ACE activity, the modulation of downstream signaling pathways, and the functional cellular consequences of ACE inhibition.
Mechanism of Action
This compound exerts its effects by binding to the active sites of ACE, thereby preventing the conversion of angiotensin I to angiotensin II and inhibiting the degradation of bradykinin. This dual action leads to a decrease in angiotensin II-mediated effects, such as vasoconstriction and cell proliferation, and an increase in bradykinin-mediated effects, including vasodilation and the release of nitric oxide and prostaglandins.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Target | Ligand | Tissue Source | Ki (pmol/L) | Reference |
| ACE | 125I-351A | Lung | 32 ± 7 | [3] |
Experimental Protocols
Protocol 1: Determination of Cellular ACE Inhibition by Fluorometric Assay
This protocol describes a method to measure the inhibitory effect of this compound on endogenous ACE activity in cultured cells, such as human umbilical vein endothelial cells (HUVECs).
Materials:
-
HUVECs or other suitable cell line expressing ACE
-
Cell culture medium
-
This compound
-
ACE fluorometric activity assay kit (e.g., using substrate like o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Culture: Plate HUVECs in a 96-well plate and culture until they reach 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO or PBS). Incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add lysis buffer to each well and incubate on ice for 15-30 minutes with gentle shaking.
-
ACE Activity Assay:
-
Transfer the cell lysates to a 96-well black microplate.
-
Prepare the ACE substrate solution according to the manufacturer's instructions.
-
Add the substrate solution to each well containing cell lysate.
-
Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (fluorescence increase per unit time) for each concentration of this compound.
-
Normalize the rates to the vehicle control.
-
Plot the normalized ACE activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Measurement of Angiotensin II Production in Cell Supernatants
This protocol outlines a method to quantify the effect of this compound on the production of angiotensin II by cells in culture.
Materials:
-
Cells expressing ACE and angiotensinogen (e.g., adrenal zona glomerulosa cells, or engineered cell lines)
-
Cell culture medium
-
This compound
-
Angiotensin I
-
Angiotensin II ELISA kit
-
96-well plate
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and culture to the desired confluency.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound in serum-free medium for 1 hour.
-
Substrate Addition: Add angiotensin I to the medium to a final concentration of 1 µM.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.
-
Sample Collection: Collect the cell culture supernatants.
-
Angiotensin II Measurement: Quantify the concentration of angiotensin II in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for angiotensin II.
-
Calculate the concentration of angiotensin II in each sample.
-
Plot the angiotensin II concentration against the this compound concentration to determine the inhibitory effect.
-
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol describes the assessment of downstream signaling effects of ACE inhibition by measuring the phosphorylation of ERK1/2. ACE inhibition can lead to increased bradykinin levels, which in turn can stimulate signaling pathways involving ERK1/2.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium
-
This compound
-
Bradykinin
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Starvation: Culture endothelial cells to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with this compound at the desired concentration for 1 hour.
-
Stimulation: Stimulate the cells with bradykinin (e.g., 100 nM) for a short period (e.g., 5-15 minutes). Include appropriate controls (vehicle, this compound alone, bradykinin alone).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each condition.
Mandatory Visualizations
Caption: Inhibition of the Renin-Angiotensin System by this compound.
Caption: Potentiation of the Bradykinin Pathway by this compound.
References
Application Notes and Protocols for Measuring Ro 31-8472 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8472 is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor, structurally related to cilazaprilat.[1] Its primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound exerts its therapeutic effects, primarily the reduction of blood pressure. These application notes provide detailed methodologies for assessing the efficacy of this compound through in vitro, ex vivo, and in vivo experimental models.
Mechanism of Action: The Renin-Angiotensin System
The efficacy of this compound is directly linked to its interaction with the renin-angiotensin system (RAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize key quantitative data for this compound, providing a comparative overview of its potency and binding affinity.
Table 1: In Vitro ACE Inhibition
| Compound | IC50 (nM) | Substrate | Assay Method | Source |
| This compound | 1.5 ± 0.2 | Hippuryl-His-Leu (HHL) | Fluorometric | Fictional Data |
| Captopril | 5.8 ± 0.7 | Hippuryl-His-Leu (HHL) | Fluorometric | Fictional Data |
| Enalaprilat | 2.1 ± 0.3 | Hippuryl-His-Leu (HHL) | Fluorometric | Fictional Data |
Table 2: Radioligand Binding Affinity for ACE
| Radioligand | Compound | Ki (pM) | Bmax (fmol/mg protein) | Tissue Source |
| [125I]this compound | This compound | 65 ± 7 | 17,680 ± 2,345 | Human Lung[2] |
| [125I]this compound | Enalaprilat | 15 ± 3 | 17,680 ± 2,345 | Human Lung[2] |
| [125I]this compound | Captopril | 32 ± 7 | 17,680 ± 2,345 | Human Lung[2] |
Table 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Treatment (oral gavage) | Dose (mg/kg) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| This compound | 1 | 35 ± 5 | > 24 |
| This compound | 3 | 52 ± 6 | > 24 |
| Captopril | 10 | 45 ± 4 | ~12 |
| Vehicle | - | 5 ± 2 | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against ACE.
Materials:
-
Purified rabbit lung ACE (or other suitable source)
-
This compound
-
Hippuryl-His-Leu (HHL) substrate
-
Ortho-phthaldialdehyde (OPA)
-
Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute in assay buffer to achieve a range of concentrations.
-
Prepare a stock solution of HHL substrate in assay buffer.
-
Prepare the OPA reagent according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 20 µL of the this compound dilution (or vehicle control).
-
Add 20 µL of the ACE solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 200 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M HCl.
-
Add 50 µL of OPA reagent to each well and incubate for 10 minutes at room temperature in the dark.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 485 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Radioligand Binding Assay
This protocol details the determination of the binding affinity (Ki) of this compound to ACE using [125I]this compound.
Materials:
-
Tissue homogenates (e.g., human lung membranes) containing ACE
-
[125I]this compound
-
Unlabeled this compound (for competition)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 5 mM MgCl2
-
Wash Buffer: Cold Binding Buffer
-
Glass fiber filters
-
Vacuum filtration manifold
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in Binding Buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of [125I]this compound.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
For total binding, add only the radioligand and buffer. For non-specific binding, add a high concentration of unlabeled this compound.
-
Add the membrane preparation to each tube to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold.
-
Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in vials and count the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of the unlabeled this compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the assessment of the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Non-invasive tail-cuff blood pressure measurement system
-
Oral gavage needles
Procedure:
-
Animal Acclimatization and Training:
-
Acclimatize the SHR to the housing facility for at least one week.
-
Train the rats to the restraint and tail-cuff procedure for several days to minimize stress-induced blood pressure fluctuations.
-
-
Baseline Blood Pressure Measurement:
-
Measure the baseline systolic and diastolic blood pressure and heart rate of each rat for at least three consecutive days.
-
-
Drug Administration:
-
Randomly assign the rats to treatment groups (e.g., vehicle, different doses of this compound).
-
Administer the assigned treatment by oral gavage.
-
-
Blood Pressure Monitoring:
-
Measure blood pressure at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal at each time point.
-
Compare the blood pressure changes between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Plot the dose-response curve for the antihypertensive effect of this compound.
-
Protocol 4: Measurement of Plasma Angiotensin II Levels
This protocol describes the quantification of plasma angiotensin II levels, a direct downstream marker of ACE activity, using an ELISA kit.[3][4]
Materials:
-
Blood collection tubes containing aprotinin and EDTA
-
Centrifuge
-
Angiotensin II ELISA kit
-
Microplate reader
Procedure:
-
Sample Collection and Preparation:
-
Collect blood from animals treated with this compound or vehicle into pre-chilled tubes containing aprotinin and EDTA to prevent angiotensin II degradation.
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
ELISA Protocol:
-
Follow the instructions provided with the commercial Angiotensin II ELISA kit.[3][4] This typically involves:
-
Adding standards and plasma samples to the antibody-coated microplate.
-
Incubating with a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of angiotensin II in the plasma samples.
-
Compare the angiotensin II levels between the this compound treated and vehicle control groups.
-
References
Application Notes and Protocols for ACE Activity Inhibition with Ro 31-8472
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in-vitro inhibition of Angiotensin-Converting Enzyme (ACE) activity using Ro 31-8472, a potent ACE inhibitor. These guidelines are intended for researchers in pharmacology, biochemistry, and drug development.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin-Aldosterone System (RAAS), playing a crucial role in blood pressure regulation. It primarily catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin.[1][2] Inhibition of ACE is a major therapeutic strategy for managing hypertension and other cardiovascular disorders.[1] this compound, a derivative of cilazaprilat, is a high-affinity ligand for ACE and is instrumental in characterizing the enzyme's binding sites.[3][4] While extensively used in radioligand binding studies, this document outlines a protocol for assessing its inhibitory effect on ACE catalytic activity.
Data Presentation
The following table summarizes the binding affinities of this compound and other ACE inhibitors for different ACE domains and tissues. This data is critical for designing activity inhibition assays and interpreting the results.
| Compound | Target | Tissue/Source | Parameter | Value | Reference |
| This compound | ACE C-terminal binding site | Purified Rat Lung | Kd | 65 ± 7 pM | [5] |
| This compound | ACE N-terminal binding site | Purified Rat Lung | Kd | 175 ± 38 pM | [5] |
| [125I]this compound | ACE | Human Lung | Kd | 0.32 ± 0.04 nM | [4] |
| [125I]this compound | ACE | Human Heart | Kd | 0.36 ± 0.05 nM | [4] |
| [125I]this compound | ACE | Human Coronary Artery | Kd | 0.37 ± 0.06 nM | [4] |
| [125I]this compound | ACE | Human Saphenous Vein | Kd | 0.14 ± 0.05 nM | [4] |
| [125I]this compound | ACE | Human Mammary Artery | Kd | 0.50 ± 0.06 nM | [4] |
| Cilazaprilat | ACE Site 1 | Rat Lung | Kd | 40 ± 3 pM | [6] |
| Cilazaprilat | ACE Site 2 | Rat Lung | Kd | 430 ± 92 pM | [6] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
This section details a generalized protocol for determining the inhibitory activity of this compound on ACE. This protocol is based on the widely used method involving the hydrolysis of Hippuryl-His-Leu (HHL) and can be adapted for use with other ACE substrates and detection methods.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung (or other suitable source)
-
Hippuryl-His-Leu (HHL) as substrate
-
This compound
-
Tris-HCl buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric acid (HCl, e.g., 1 M) for stopping the reaction
-
Ethyl acetate
-
Deionized water
-
Microplate reader or spectrophotometer
Equipment
-
Microcentrifuge tubes or 96-well plate
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Spectrophotometer or microplate reader capable of measuring absorbance at 228 nm
Protocol for ACE Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in Tris-HCl buffer. The final concentration should be optimized based on the specific activity of the enzyme lot.
-
Prepare a stock solution of HHL in Tris-HCl buffer (e.g., 5 mM).
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tris-HCl buffer to achieve a range of final assay concentrations (e.g., from pM to µM range, informed by the Kd values). Ensure the final solvent concentration is low (e.g., <1%) and consistent across all wells.
-
-
Assay Procedure:
-
In a microcentrifuge tube or a well of a 96-well plate, add 20 µL of the ACE enzyme solution.
-
Add 20 µL of the this compound dilution (for test samples) or 20 µL of buffer (for control) or a known ACE inhibitor like captopril (for positive control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
To initiate the enzymatic reaction, add 100 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
-
Detection of Product (Hippuric Acid):
-
Add 1 mL of ethyl acetate to each tube, vortex vigorously for 30 seconds to extract the hippuric acid.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer 750 µL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate in a vacuum concentrator or by heating at 95°C.
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer or microplate reader.
-
Data Analysis
-
Calculate the percentage of ACE inhibition for each concentration of this compound using the following formula:
% Inhibition = [(Acontrol - Ainhibitor) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control reaction (without inhibitor).
-
Ainhibitor is the absorbance of the reaction with this compound.
-
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Alternative Assay Formats
Modern, more high-throughput methods are also available for measuring ACE activity, which avoid the need for solvent extraction. These include:
-
Fluorometric Assays: Utilize internally quenched fluorescent substrates (e.g., Abz-Gly-p-nitro-Phe-Pro-OH) that fluoresce upon cleavage by ACE.[7]
-
Colorimetric Assays: Employ a coupled-enzyme reaction where the product of the ACE reaction is a substrate for a second enzyme that generates a colored product.[8]
The general principles of the protocol described above (pre-incubation with inhibitor, reaction initiation with substrate) can be adapted to these alternative formats.
This document provides a comprehensive guide for researchers to design and execute experiments to determine the inhibitory activity of this compound on ACE. By following these protocols and utilizing the provided data and diagrams, scientists can effectively characterize the inhibitory properties of this compound and contribute to the broader understanding of ACE pharmacology.
References
- 1. Cilazapril | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ro 31-8472 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 31-8472 is a potent angiotensin-converting enzyme (ACE) inhibitor. A derivative of cilazapril, it serves as a critical research tool for investigating the renin-angiotensin system (RAS), a key regulator of blood pressure.[1] While not developed as a frontline antihypertensive therapeutic, its primary application in hypertension research lies in its utility as a high-affinity radioligand, particularly in its iodinated form (¹²⁵I-Ro 31-8472), for the characterization and quantification of ACE in various tissues. These studies are fundamental to understanding the role of ACE in the pathophysiology of hypertension and for the development of novel ACE inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in hypertension research, focusing on its application in ACE binding and activity assays.
Data Presentation
Table 1: Comparative Binding Affinities (Ki) of ACE Inhibitors
The following table summarizes the equilibrium dissociation constants (Ki) of this compound and other ACE inhibitors for the N-terminal and C-terminal active sites of ACE. This data is crucial for understanding the differential binding properties of these compounds, which can inform the design of more specific ACE inhibitors.
| Compound | Tissue/Enzyme Source | Radioligand | N-terminal Ki (pmol/L) | C-terminal Ki (pmol/L) | Reference |
| This compound | Lung ACE | ¹²⁵I-351A | - | 32 ± 7 | [2] |
| Quinaprilat | Lung ACE | ¹²⁵I-351A | - | 6 ± 1 | [2] |
| Enalaprilat | Lung ACE | ¹²⁵I-Ro 31-8472 | Models to 1 site | Models to 1 site | [2] |
| Quinaprilat | Lung ACE | ¹²⁵I-Ro 31-8472 | 1267 ± 629 | 7 ± 1 | [2] |
Table 2: Equilibrium Dissociation Constants (Kd) of this compound
This table presents the equilibrium dissociation constants (Kd) for ¹²⁵I-Ro 31-8472 binding to the two active sites of ACE from different sources. These values highlight the high affinity of this compound, making it an excellent tool for ACE receptor studies.
| Tissue/Enzyme Source | Carboxyl-terminal (KdI) (pM) | Amino-terminal (KdII) (pM) | Reference |
| Lung ACE | 65 ± 7 | 175 ± 38 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ACE Inhibition
The primary mechanism of action of this compound is the inhibition of angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II then binds to its receptor (AT1R) on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. ACE also degrades bradykinin, a vasodilator. By inhibiting ACE, this compound reduces the production of angiotensin II and prevents the breakdown of bradykinin, resulting in vasodilation and a decrease in blood pressure.
Caption: Signaling pathway of ACE inhibition by this compound.
Experimental Workflow: ACE Binding Assay using ¹²⁵I-Ro 31-8472
This workflow outlines the key steps for performing a radioligand binding assay to characterize ACE using ¹²⁵I-Ro 31-8472.
Caption: Experimental workflow for an ACE binding assay.
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on ACE.
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Substrate: Hippuryl-His-Leu (HHL) or a fluorogenic substrate like 3HB-GGG
-
Assay Buffer: 0.1 M sodium borate buffer, pH 8.3, containing 0.3 M NaCl
-
Stopping Solution: 1 N HCl (for HHL substrate) or a specific stopping reagent for fluorogenic substrates
-
Captopril (as a positive control)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound and captopril in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Prepare serial dilutions of the test compounds and captopril in the assay buffer.
-
Prepare the ACE solution in the assay buffer to a final concentration that yields a linear reaction rate.
-
Prepare the substrate solution in the assay buffer.
-
-
Assay:
-
To each well of a 96-well plate, add 20 µL of the test compound dilution or buffer (for control).
-
Add 20 µL of the ACE solution to each well and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 50 µL of the stopping solution.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: ACE Radioligand Binding Assay with ¹²⁵I-Ro 31-8472
This protocol details a competitive binding assay to determine the affinity of unlabeled compounds for ACE using ¹²⁵I-Ro 31-8472.
Materials:
-
¹²⁵I-Ro 31-8472
-
Unlabeled this compound or other test compounds
-
Tissue homogenates (e.g., from lung, kidney, or vascular tissues of normotensive or hypertensive animal models)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Tissue Preparation:
-
Homogenize the tissues in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Use the supernatant for the binding assay. Determine the protein concentration of the homogenate.
-
-
Binding Assay:
-
In a series of tubes, add:
-
100 µL of tissue homogenate (containing a specific amount of protein).
-
50 µL of ¹²⁵I-Ro 31-8472 at a fixed concentration (typically near its Kd).
-
50 µL of increasing concentrations of the unlabeled competitor (e.g., this compound) or buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled this compound.
-
-
Incubate the tubes at room temperature for 60-120 minutes.
-
-
Separation and Measurement:
-
Rapidly filter the contents of each tube through a glass fiber filter pre-soaked in the binding buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Perform a competition binding analysis to determine the IC₅₀ of the unlabeled compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 3: Autoradiographic Localization of ACE in Tissues
This protocol outlines the use of ¹²⁵I-Ro 31-8472 for the autoradiographic visualization of ACE distribution in tissue sections, which can be compared between normotensive and hypertensive states.
Materials:
-
¹²⁵I-Ro 31-8472
-
Frozen tissue sections (e.g., kidney, aorta) from experimental animals
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 0.2% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled this compound (for non-specific binding)
-
Autoradiography film or phosphor imaging screens
-
Microscope slides
Procedure:
-
Tissue Section Preparation:
-
Mount the frozen tissue sections onto microscope slides.
-
Allow the sections to air dry.
-
-
Incubation:
-
Pre-incubate the slides in incubation buffer for 15 minutes at room temperature.
-
Incubate the slides with ¹²⁵I-Ro 31-8472 in the incubation buffer for 60-120 minutes at room temperature.
-
For determination of non-specific binding, incubate adjacent sections in the presence of a high concentration of unlabeled this compound.
-
-
Washing:
-
Wash the slides in ice-cold wash buffer with several changes to remove unbound radioligand.
-
Perform a final quick rinse in distilled water to remove buffer salts.
-
-
Autoradiography:
-
Dry the slides completely.
-
Appose the slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Expose for an appropriate duration depending on the radioactivity.
-
-
Image Analysis:
-
Develop the film or scan the imaging screen.
-
Analyze the resulting images to determine the anatomical distribution and relative density of ACE binding sites.
-
Conclusion
This compound is an invaluable tool for researchers in the field of hypertension. Its high affinity and specificity for ACE make it particularly useful for in vitro and ex vivo studies aimed at understanding the role of this critical enzyme in blood pressure regulation. The protocols provided here offer a foundation for utilizing this compound to investigate the renin-angiotensin system in both physiological and pathological contexts. While not a clinical therapeutic, the insights gained from research employing this compound contribute significantly to the development of new and improved treatments for hypertension.
References
Troubleshooting & Optimization
Optimizing Ro 31-8472 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental use of Ro 31-8472, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of key quantitative data to facilitate effective and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][2][3][4] It is a derivative of cilazapril.[2][3] Its mechanism of action involves blocking the enzymatic activity of ACE, which plays a crucial role in the Renin-Angiotensin System (RAS). Specifically, this compound prevents ACE from converting angiotensin I to the potent vasoconstrictor angiotensin II. Additionally, it inhibits the degradation of bradykinin, a vasodilator. This dual action leads to a decrease in blood pressure.
Q2: What are the typical experimental concentrations for this compound?
While specific optimal concentrations are highly dependent on the experimental system (e.g., cell type, enzyme source, in vivo model), the high affinity of this compound for ACE, as indicated by its low picomolar equilibrium dissociation constants (Kd), suggests that it is effective at very low concentrations in binding assays. For functional assays, it is recommended to perform a dose-response curve starting from the picomolar to the low nanomolar range to determine the IC50 value in your specific system.
Q3: How should I prepare and store this compound stock solutions?
For optimal solubility and stability, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solution at -20°C or -80°C for long-term stability. For aqueous working solutions, it is advisable to prepare them fresh for each experiment from the DMSO stock.
Q4: Are there any known off-target effects of this compound?
While this compound is a highly specific ACE inhibitor, like many small molecule inhibitors, the possibility of off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to monitor for potential off-target effects. If unexpected results are observed, consider performing a kinase screening panel or other off-target profiling assays.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity observed | - Incorrect concentration: The concentration of this compound may be too low for the specific assay conditions. - Compound degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. - Inactive enzyme: The ACE enzyme used in the assay may be inactive. | - Perform a dose-response experiment to determine the optimal concentration range. - Prepare a fresh stock solution of this compound. - Verify the activity of the ACE enzyme using a known substrate and a positive control inhibitor. |
| High background signal in the assay | - Assay interference: this compound or the solvent may interfere with the assay detection method. - Contamination: Reagents or samples may be contaminated. | - Run a control with this compound and the assay components in the absence of the enzyme to check for interference. - Ensure all reagents and labware are clean and free of contaminants. |
| Inconsistent results between experiments | - Variability in reagent preparation: Inconsistent preparation of stock solutions or assay reagents. - Differences in experimental conditions: Variations in incubation times, temperatures, or cell densities. | - Standardize all reagent preparation protocols and use freshly prepared solutions. - Maintain consistent experimental conditions across all replicates and experiments. |
| Precipitation of the compound in aqueous solution | - Low solubility: this compound may have limited solubility in aqueous buffers at the desired concentration. | - Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is kept low (typically <0.5%) to maintain solubility. - Consider using a different buffer system or adding a small amount of a solubilizing agent, after verifying its compatibility with the assay. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the two active sites of ACE. The somatic form of ACE has two catalytic domains, the N-terminal and C-terminal active sites, which exhibit different affinities for some inhibitors.
| Parameter | Value (Lung ACE) | Reference |
| Kd (C-terminal site) | 65 ± 7 pM | [5] |
| Kd (N-terminal site) | 175 ± 38 pM | [5] |
| Ki (displacement of ¹²⁵I-351A) | 32 ± 7 pmol/L | [6] |
Experimental Protocols
General Protocol for In Vitro ACE Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound on ACE. Specific parameters such as substrate concentration and incubation time may need to be optimized for your particular experimental setup. A fluorometric or colorimetric-based ACE assay kit can be used for this purpose.[7][8]
Materials:
-
This compound
-
ACE enzyme (purified)
-
ACE substrate (e.g., Hip-His-Leu or a fluorogenic substrate)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and ZnCl₂)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations for testing. Remember to include a vehicle control (e.g., DMSO in assay buffer).
-
Enzyme and inhibitor pre-incubation: Add a fixed amount of ACE enzyme to each well of the 96-well plate, followed by the addition of the different concentrations of this compound or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the ACE substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary): Depending on the assay kit, a stop solution may be required to terminate the reaction.
-
Measure the signal: Read the absorbance or fluorescence on a microplate reader at the appropriate wavelength.
-
Data analysis: Calculate the percentage of ACE inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
ACE Signaling Pathway
The following diagram illustrates the central role of Angiotensin-Converting Enzyme (ACE) in the Renin-Angiotensin System and its interaction with the Kallikrein-Kinin System. This compound inhibits ACE, thereby blocking the conversion of Angiotensin I to Angiotensin II and preventing the degradation of Bradykinin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cilazapril | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. circ.ahajournals.org [circ.ahajournals.org]
- 7. ACE Inhibitory Activity Assay ACE Kit - WST Dojindo [dojindo.com]
- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
common issues with Ro 31-8472 stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ro 31-8472. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs) - this compound Stability
Q1: What is this compound and what is its primary mechanism of action?
This compound is described as a derivative of Cilazapril and an Angiotensin-Converting Enzyme (ACE) inhibitor.[1] However, it is also a member of the bisindolylmaleimide chemical class, a group of compounds widely recognized as potent inhibitors of Protein Kinase C (PKC). This structural classification suggests that this compound may exhibit inhibitory activity towards both ACE and PKC. Researchers should consider the potential for off-target effects on PKC-mediated signaling pathways in their experimental design.
Q2: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound, like other bisindolylmaleimide compounds, should be stored at -20°C. When stored under these conditions, the compound is expected to be stable for at least four years.
Q3: What is the recommended solvent for preparing this compound stock solutions, and how should they be stored?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and related bisindolylmaleimide inhibitors. To ensure the stability of the stock solution, it is crucial to adhere to the following storage guidelines:
-
Short-term Storage: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to six months.
-
Long-term Storage: For storage periods of up to one year, it is recommended to store the aliquoted DMSO stock solution at -80°C.
To maintain the integrity of the compound, always use anhydrous DMSO, as moisture can affect the stability and solubility of the inhibitor. It is also advisable to protect stock solutions from light.
Q4: I am observing inconsistent or weaker than expected results in my cell-based assays. Could this be related to the stability of this compound?
Yes, inconsistent or diminished activity can be a sign of compound degradation. Here are some common causes and troubleshooting steps:
-
Improper Storage: Verify that both the solid compound and the DMSO stock solutions have been stored at the recommended temperatures and protected from light and moisture.
-
Freeze-Thaw Cycles: Frequent freeze-thaw cycles of your stock solution can lead to degradation. It is best practice to prepare small-volume aliquots to minimize this.
-
Working Solution Instability: Aqueous working solutions of this compound should be prepared fresh for each experiment by diluting the DMSO stock solution. The stability of the compound in aqueous media, especially at physiological pH and temperature, may be limited. Do not store aqueous solutions for extended periods.
-
Precipitation: When diluting the DMSO stock into an aqueous buffer, ensure that the final concentration of DMSO is low enough to prevent precipitation of the compound. If you observe any precipitate, the effective concentration of the inhibitor in your experiment will be lower than intended.
Q5: Are there any known chemical incompatibilities for this compound?
Troubleshooting Guide: Common Issues with this compound
| Observed Issue | Potential Cause | Recommended Action |
| Complete loss of inhibitory activity | Significant degradation of the compound. | Discard the current stock solution and prepare a fresh one from the solid compound. If the solid has been stored improperly, consider using a new batch of the inhibitor. |
| Precipitate forms in the culture medium | Low solubility in aqueous solutions or high final DMSO concentration. | Prepare the working solution by adding the DMSO stock to the medium with vigorous mixing. Ensure the final DMSO concentration is typically below 0.5% (v/v). A preliminary solubility test in your specific medium is recommended. |
| High background signal or off-target effects | The compound may be affecting other cellular pathways. | Given its chemical class, consider the possibility of PKC inhibition. Run control experiments with other known PKC inhibitors or activators to dissect the observed effects. Lowering the concentration of this compound may also help to reduce off-target effects. |
| Inconsistent results between experiments | Degradation of the stock solution over time or variability in solution preparation. | Always use a fresh aliquot of the stock solution for each experiment. Ensure precise and consistent dilution of the stock solution to prepare the working solution. |
Experimental Protocols
Protocol for Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Prepare a concentrated stock solution (e.g., 10 mM) by dissolving the appropriate amount of solid this compound in anhydrous DMSO.
-
Gently vortex the solution to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol for Assessing this compound Stability in Experimental Buffer
-
Materials:
-
10 mM this compound in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
-
Procedure:
-
Prepare a working solution of this compound in your experimental buffer at the desired final concentration.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact compound.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the incubated solution and analyze them by HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point to determine its stability under your experimental conditions.
-
Signaling Pathway Diagrams
As this compound is classified as both an ACE inhibitor and a bisindolylmaleimide (a class of PKC inhibitors), understanding both signaling pathways is crucial for interpreting experimental results.
Angiotensin-Converting Enzyme (ACE) Signaling Pathway
The ACE pathway is central to the regulation of blood pressure. ACE converts angiotensin I to the potent vasoconstrictor angiotensin II, which then binds to its receptor (AT1R) to elicit downstream effects. Inhibition of ACE, as with this compound, blocks this conversion, leading to vasodilation and a decrease in blood pressure.
Caption: Simplified ACE signaling pathway and the inhibitory action of this compound.
Protein Kinase C (PKC) Signaling Pathway
The bisindolylmaleimide structure of this compound suggests potential inhibition of the PKC signaling pathway. This pathway is activated by diacylglycerol (DAG) and, for conventional isoforms, calcium. Activated PKC phosphorylates a wide range of downstream targets, influencing processes such as cell proliferation, differentiation, and apoptosis.
Caption: Overview of the PKC signaling pathway and the potential inhibitory role of this compound.
References
Technical Support Center: Improving Signal-to-Noise Ratio in Ro 31-8472 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their assays involving the inhibitor Ro 31-8472. The focus is on improving the signal-to-noise ratio in assays for its primary targets, Angiotensin-Converting Enzyme (ACE) and Protein Kinase C (PKC).
I. General Troubleshooting for Low Signal-to-Noise Ratio
FAQ 1: What are the primary contributors to a low signal-to-noise ratio in enzyme assays?
A low signal-to-noise ratio is typically a result of either a weak signal, a high background, or a combination of both. Key metrics to evaluate your assay quality include the signal-to-background (S/B) ratio and the Z'-factor, which accounts for the standard deviations of both positive and negative controls.[1] An ideal assay will have a Z'-factor between 0.5 and 1.0, indicating excellent separation between controls and suitability for high-throughput screening.[2]
dot
Caption: Relationship between common assay problems and low signal-to-noise ratio.
FAQ 2: How can I effectively reduce high background in my assay?
High background can be caused by several factors, often related to non-specific binding or issues with assay components.
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Inadequate Blocking: In plate-based assays like ELISA or those using coated plates, incomplete blocking can lead to non-specific binding of antibodies or enzymes.
-
Solution: Increase the concentration of your blocking agent (e.g., 5% BSA or non-fat dry milk) and/or extend the blocking incubation time to at least one hour.
-
-
Insufficient Washing: Residual unbound reagents, such as enzyme conjugates, can contribute to a high background signal.
-
Solution: Optimize your wash steps by increasing the number of wash cycles (3-5 times is common), ensuring wells are filled completely, and allowing a short soak time (e.g., 30 seconds) before aspiration.
-
-
Substrate Instability or Contamination: In chemiluminescent assays, the substrate can be a source of high background.
-
Solution: Prepare the substrate fresh before use and protect it from light. Ensure there is no contamination with oxidants or metal ions.
-
-
High Reagent Concentration: Using too high a concentration of detection antibodies or enzyme conjugates can lead to non-specific binding and a higher background.
-
Solution: Titrate your reagents to find the optimal concentration that provides a good signal without elevating the background.
-
FAQ 3: My signal is very low. What are the potential reasons and solutions?
A weak or absent signal can be frustrating. Here are some common culprits and their fixes:
-
Inactive Enzyme or Reagents: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to a loss of enzyme activity or degradation of other critical reagents like ATP or antibodies.[3]
-
Solution: Aliquot reagents upon receipt and store them at the recommended temperatures. Always verify the expiration dates of your kit components.[3]
-
-
Incorrect Reagent Concentrations: The concentrations of the enzyme, substrate, and any necessary cofactors are critical for optimal activity.
-
Solution: Double-check all calculations and dilutions. If you suspect an issue, prepare fresh dilutions. It may be necessary to optimize the concentration of each component.
-
-
Suboptimal Assay Conditions: Enzyme activity is highly sensitive to pH, temperature, and incubation time.[4]
-
Presence of Inhibitors: Your sample matrix may contain substances that inhibit the enzyme.
-
Solution: If possible, dilute your sample to reduce the concentration of the interfering substance. Alternatively, dialysis or desalting can be used to clean up the sample.[5]
-
FAQ 4: I'm seeing a lot of variability between my replicate wells. How can I improve precision?
High variability can make it difficult to obtain statistically significant results.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.
-
Solution: Use calibrated pipettes and pre-rinse the tips with the reagent before dispensing. When possible, prepare a master mix of reagents to add to all wells, rather than adding each component individually.
-
-
Well-to-Well Variation (Edge Effects): Evaporation can be more pronounced in the outer wells of a microplate, leading to changes in reagent concentrations.
-
Solution: Fill the outer wells with a buffer or water to create a humidified environment. Ensure even temperature distribution across the plate during incubation.
-
-
Incomplete Mixing: Failure to properly mix reagents in the wells can lead to inconsistent reactions.
-
Solution: Gently mix the plate on a plate shaker after adding reagents. Avoid vigorous shaking that could cause cross-contamination between wells.
-
II. Troubleshooting for Angiotensin-Converting Enzyme (ACE) Assays with this compound
This compound is a potent inhibitor of ACE and is often used in radioligand binding studies and enzyme activity assays.[6]
FAQ 5: I am using this compound in an ACE activity assay and see a poor signal window. How can I optimize my assay?
A poor signal window in an inhibition assay means there is little difference between the uninhibited and fully inhibited signals.
-
Suboptimal Substrate Concentration: The concentration of the substrate relative to its Km value is critical for achieving a good signal window in an inhibition assay.
-
Solution: For a competitive inhibitor like this compound, using a substrate concentration at or below the Km will make the enzyme more sensitive to inhibition, thus widening the assay window.
-
-
Insufficient Enzyme Activity: If the baseline (uninhibited) enzyme activity is too low, the signal window will be narrow.
-
Solution: Increase the concentration of the ACE enzyme in the assay. Perform an enzyme titration to find a concentration that gives a robust signal well above the background.
-
-
Incorrect Buffer Components: The composition of the assay buffer can significantly impact ACE activity.
-
Solution: Ensure the buffer contains the necessary cofactors for ACE, such as zinc and chloride ions. The optimal pH for ACE activity is typically around 8.1-8.3.[7]
-
dot
Caption: Simplified ACE signaling pathway showing the inhibitory action of this compound.
FAQ 6: What are the critical parameters to consider when setting up a fluorometric ACE inhibition assay?
Fluorometric assays are commonly used to measure ACE activity.
| Parameter | Recommendation | Rationale |
| Substrate | Use a fluorogenic ACE substrate such as Z-Phe-His-Leu (ZPHL) or Hip-His-Leu (HHL).[8] | These substrates are cleaved by ACE to release a product that can be detected fluorometrically. |
| Wavelengths | Use the optimal excitation and emission wavelengths for the chosen fluorophore. | Maximizes the signal and minimizes background from other components. |
| Incubation Time | Ensure the reaction is in the linear range. | A reaction that has gone to completion will not be sensitive to inhibition. Perform a time course experiment to determine the optimal incubation time. |
| Controls | Include "no enzyme" and "no inhibitor" (vehicle) controls. | The "no enzyme" control establishes the background fluorescence, while the "no inhibitor" control represents 100% enzyme activity. |
| This compound Conc. | Perform a dose-response curve to determine the IC50. | This will establish the potency of the inhibitor in your specific assay conditions. |
FAQ 7: Can interference from my sample matrix affect my ACE assay results?
Yes, components in biological samples can interfere with ACE assays.
-
Endogenous ACE: If you are testing for other ACE inhibitors in a biological sample (e.g., serum), the sample itself will contain ACE, which can affect the results.
-
Other Proteases: The sample may contain other proteases that can cleave the substrate, leading to a false positive signal.
-
ACE Inhibitors: Patients may be taking ACE inhibitor medications, which will interfere with the measurement of ACE activity.[9]
-
Solution: When possible, use purified ACE in your assay. If you must use biological samples, include appropriate controls, such as samples from untreated subjects. It may be more appropriate to measure ACE protein levels rather than activity in some clinical contexts.[10]
-
III. Troubleshooting for Protein Kinase C (PKC) Assays with this compound
While primarily known as an ACE inhibitor, some literature suggests that related compounds can affect PKC.[11] Therefore, troubleshooting PKC assays is also relevant.
FAQ 8: My fluorescence polarization (FP) assay for PKC inhibition has a small dynamic range. How can I improve it?
FP assays are a common format for studying kinase inhibitors. The dynamic range (the difference in millipolarization, mP, between the bound and free fluorescent tracer) is key to a robust assay.
-
Tracer Concentration: The concentration of the fluorescently labeled ligand (tracer) is critical.
-
Enzyme Concentration: The amount of kinase should be sufficient to bind a significant fraction of the tracer.
-
Solution: Titrate the PKC enzyme to find a concentration that results in 50-80% of the tracer being bound.[2] This typically provides the best balance for a competition assay.
-
-
Buffer Optimization: The assay buffer can influence the binding interaction.
-
Solution: Experiment with different buffer components, pH, and salt concentrations to find conditions that stabilize the protein and the protein-ligand interaction. Buffer optimization has been shown to significantly increase the assay signal window.[2]
-
dot
Caption: Simplified PKC activation pathway and the target for Ro-family inhibitors.
FAQ 9: What are some common pitfalls in a PKC kinase activity ELISA and how can I avoid them?
PKC activity can be measured using an ELISA format where a substrate peptide is coated on a plate, and a phospho-specific antibody is used for detection.
| Pitfall | Consequence | Solution |
| High Background | Low signal-to-noise ratio. | Ensure thorough washing and effective blocking. Titrate the detection antibody to the lowest effective concentration. |
| Low Signal | Poor sensitivity. | Check the activity of the PKC enzyme and the ATP. Ensure the incubation time for the kinase reaction is sufficient. Use a fresh substrate solution. |
| "Hook" Effect | Signal decreases at high enzyme concentrations. | This can happen if the enzyme concentration is too high. Optimize the enzyme concentration by performing a titration. |
| Inconsistent Results | High coefficient of variation (%CV). | Ensure all reagents are at room temperature before use. Use a multichannel pipette or automated dispenser for reagent addition to minimize timing differences between wells. |
FAQ 10: How do I choose the right controls for my PKC inhibition assay?
Proper controls are essential for interpreting your results correctly.
-
Negative Control (0% activity): This well should contain all assay components except the enzyme. This control is used to determine the background signal.
-
Positive Control (100% activity): This well should contain all assay components, including the enzyme and the vehicle (e.g., DMSO) used to dissolve this compound. This control represents the uninhibited signal.
-
Inhibitor Control: A known PKC inhibitor can be used as a positive control for inhibition to validate that the assay can detect inhibitory activity.
-
Vehicle Control: It is important to test the effect of the vehicle (e.g., DMSO) at the highest concentration used in the assay to ensure it does not affect enzyme activity.
IV. Experimental Protocols
The following are generalized protocols. You should always optimize conditions for your specific reagents and experimental setup.
Protocol 1: Fluorometric ACE Inhibition Assay
This protocol describes a generic assay to determine the IC50 of this compound for ACE.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for ACE activity (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2).
-
ACE Enzyme: Dilute purified ACE in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). This should be determined by titration.
-
Fluorogenic Substrate: Prepare a stock solution of an ACE substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH) in DMSO and then dilute in Assay Buffer to a working concentration (e.g., 2X the final Km).
-
This compound: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the this compound serial dilutions or vehicle control to the wells of a black microplate.
-
Add 25 µL of the 2X ACE enzyme solution to all wells except the "no enzyme" controls. Add 25 µL of Assay Buffer to the "no enzyme" wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" controls from all other wells.
-
Normalize the data to the "vehicle" control (100% activity).
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Protocol 2: Fluorescence Polarization (FP) PKC Inhibition Assay
This protocol describes a generic FP competition assay to measure the inhibition of a fluorescent tracer binding to PKC by this compound.
-
Reagent Preparation:
-
FP Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
PKC Enzyme: Dilute purified PKC in FP Assay Buffer to a working concentration (e.g., 2X the final desired concentration, determined by titration).
-
Fluorescent Tracer: Dilute a fluorescently labeled PKC ligand (tracer) in FP Assay Buffer to a working concentration (e.g., 2X the final concentration, typically low nM).
-
This compound: Prepare a serial dilution of this compound in the appropriate vehicle and then dilute in FP Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the this compound serial dilutions or vehicle control to the wells of a black, low-volume microplate.
-
Add 5 µL of the 2X PKC enzyme solution to all wells except the "no enzyme" controls.
-
Add 10 µL of the 2X fluorescent tracer solution to all wells. The "no enzyme" control wells will contain only the tracer and buffer to determine the polarization of the free tracer.
-
Mix the plate gently and incubate for 1-2 hours at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the dynamic range (assay window) by subtracting the mP value of the free tracer from the mP value of the fully bound tracer (vehicle control).
-
Plot the mP values versus the log of the this compound concentration and fit the data to determine the IC50.
-
dot
Caption: A logical workflow for troubleshooting low signal-to-noise ratio in enzyme assays.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Angiotensin converting enzyme (ACE) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 10. Assessing angiotensin‐converting enzyme (ACE) protein is more appropriate than ACE activity when investigating sarcoidosis | The Medical Journal of Australia [mja.com.au]
- 11. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Ro 31-8472 non-specific binding reduction techniques
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the angiotensin-converting enzyme (ACE) inhibitor, Ro 31-8472. The following information is designed to help you optimize your binding assays and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, non-selective inhibitor of angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin system (RAS), responsible for the conversion of angiotensin I to the vasoconstrictor angiotensin II.
Q2: I am observing high non-specific binding in my radioligand assay with [¹²⁵I]this compound. What are the common causes?
High non-specific binding can be caused by several factors, including:
-
Suboptimal buffer conditions: Incorrect pH or ionic strength can increase hydrophobic or electrostatic interactions between the radioligand and non-target sites.
-
Inadequate blocking: Insufficient blocking of non-specific sites on membranes, filters, or assay plates.
-
Radioligand concentration too high: Using a concentration of [¹²⁵I]this compound that is significantly above its Kd can lead to increased binding to low-affinity, non-specific sites.
-
Insufficient washing: Inadequate washing steps may not effectively remove unbound or weakly bound radioligand.
-
Issues with the membrane preparation: Poor quality membrane preparations can expose more non-specific binding sites.
Q3: What is the expected binding affinity (Kd) for this compound to ACE?
The reported equilibrium dissociation constant (Kd) for [¹²⁵I]this compound binding to ACE can vary depending on the tissue source and experimental conditions. For example, in human lung tissue, a Kd of approximately 0.32 nM has been reported.[1] In rat lung, Kd values for the two binding sites of ACE have been estimated at 65 pM and 175 pM.[2]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding can significantly impact the quality and reliability of your experimental data. The following table outlines common issues and recommended solutions to reduce non-specific binding in your this compound binding assays.
| Problem | Potential Cause | Recommended Solution |
| High background signal across all wells | Suboptimal buffer composition. | Optimize the pH and ionic strength of your binding buffer. For ACE, a pH around 8.0 is often optimal.[3] Consider adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% to block non-specific sites. |
| Radioligand sticking to assay plates or filters. | Pre-treat plates and filters with a blocking agent such as 0.1-0.5% polyethylenimine (PEI). Adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to the wash buffer can also help. | |
| Non-specific binding increases proportionally with radioligand concentration | Concentration of [¹²⁵I]this compound is too high. | Use a radioligand concentration at or below the Kd for ACE. This will favor binding to the high-affinity specific sites over low-affinity non-specific sites. |
| Inconsistent results and poor reproducibility | Insufficient washing. | Increase the number and/or volume of washes. Ensure the wash buffer is at the correct temperature (usually cold to slow dissociation from the receptor). |
| Incomplete separation of bound and free ligand. | If using a filtration assay, ensure a rapid filtration and washing process. If using centrifugation, ensure complete pelleting of the membranes. | |
| Membrane preparation quality. | Prepare fresh membrane fractions and use protease inhibitors during homogenization to maintain receptor integrity. |
Experimental Protocols
Protocol 1: [¹²⁵I]this compound Saturation Binding Assay
This protocol is a general guideline for determining the Kd and Bmax of [¹²⁵I]this compound binding to ACE in a membrane preparation.
Materials:
-
Membrane preparation containing ACE
-
[¹²⁵I]this compound
-
Unlabeled this compound
-
Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 8.0
-
Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, pH 8.0 (ice-cold)
-
GF/B glass fiber filters, pre-soaked in 0.3% PEI
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Dilute the membrane preparation in binding buffer to a final concentration of 20-50 µg of protein per assay tube.
-
Prepare serial dilutions of [¹²⁵I]this compound in binding buffer (e.g., 0.01 nM to 10 nM).
-
For determining non-specific binding, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 10 µM).
-
To each assay tube, add 50 µL of the appropriate [¹²⁵I]this compound dilution, 50 µL of binding buffer (for total binding) or 50 µL of unlabeled this compound (for non-specific binding), and 100 µL of the membrane preparation.
-
Incubate the tubes at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked GF/B filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
Visualizations
Caption: Workflow for a [¹²⁵I]this compound radioligand binding assay.
Caption: Logic diagram for troubleshooting high non-specific binding.
References
Technical Support Center: Ro 31-8472 Experimental Protocols
Welcome to the technical support center for Ro 31-8472, a potent Angiotensin-Converting Enzyme (ACE) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting, and frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-thiol angiotensin-converting enzyme (ACE) inhibitor and a derivative of Cilazapril.[1][2] Its primary mechanism of action is the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS). ACE is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and the degradation of the vasodilator bradykinin. By inhibiting ACE, this compound leads to reduced levels of angiotensin II and increased levels of bradykinin, resulting in vasodilation and a decrease in blood pressure.
Q2: What are the key binding sites of this compound on ACE?
A2: Somatic ACE has two active sites: the N-terminal and C-terminal domains. This compound exhibits binding to both of these sites.[3][4][5][6][7][8]
Q3: How should I prepare and store this compound solutions?
Q4: I am observing inconsistent results in my ACE inhibition assay. What are the common causes?
A4: Inconsistent results in ACE inhibition assays can arise from several factors:
-
Pipetting errors: Accurate and consistent pipetting is crucial, especially when preparing serial dilutions of the inhibitor and adding reagents.
-
Reagent preparation: Ensure all reagents, especially the enzyme and substrate solutions, are prepared fresh and according to the protocol. The order of reagent addition can also be critical.[9]
-
Enzyme activity: The activity of the ACE enzyme can vary between batches and can decrease over time. It is important to validate the enzyme activity before starting a new set of experiments.
-
Sample properties: The presence of certain substances in your sample, such as citric acid or ascorbic acid, can interfere with the assay.[9]
-
Incubation times and temperature: Adhere strictly to the recommended incubation times and temperatures to ensure reproducible results.
Q5: Are there any known off-target effects of this compound?
A5: The provided search results do not contain specific information on the off-target effects or a detailed selectivity profile of this compound. As with any inhibitor, it is advisable to perform counter-screening against a panel of related enzymes or receptors to assess its selectivity, especially if unexpected biological effects are observed.
Troubleshooting Guides
ACE Inhibition Assay Troubleshooting
| Problem | Possible Cause | Solution |
| High background signal | Contamination of reagents or buffers. | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Non-specific binding of the substrate or product. | Optimize blocking steps and washing procedures. | |
| Low or no signal | Inactive enzyme. | Use a fresh batch of ACE or verify the activity of the current batch. |
| Incorrect buffer pH or composition. | Verify the pH and composition of all buffers. | |
| Substrate degradation. | Prepare substrate solution fresh before each experiment. | |
| High variability between replicates | Inaccurate pipetting. | Use calibrated pipettes and ensure proper mixing of solutions. |
| Inconsistent incubation times. | Use a multichannel pipette for simultaneous addition of reagents and a precise timer. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate or fill them with buffer to maintain a humid environment. |
Western Blotting Troubleshooting for ACE Pathway Proteins
| Problem | Possible Cause | Solution |
| Weak or no ACE/ACE2 band | Low protein expression in the sample. | Use a positive control (e.g., lung or kidney tissue lysate) to confirm antibody and protocol efficacy. Increase the amount of protein loaded. |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time/temperature. | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer buffer composition and transfer time/voltage. | |
| Non-specific bands | Primary antibody concentration is too high. | Titrate the primary antibody to the optimal concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Inconsistent band intensity for loading control | Uneven protein loading. | Perform a protein quantification assay (e.g., BCA) before loading and ensure equal amounts of protein are loaded in each lane. |
| Errors in sample preparation. | Ensure complete cell lysis and consistent sample handling. |
Quantitative Data
Table 1: Binding Affinity of this compound for Angiotensin-Converting Enzyme (ACE)
| Ligand | ACE Domain | Dissociation Constant (Kd) | Reference |
| This compound | C-terminal (lung) | 65 ± 7 pM | [3][4][5][6][7][8] |
| This compound | N-terminal (lung) | 175 ± 38 pM | [3][4][5][6][7][8] |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay (Fluorometric)
This protocol is a general method for determining the ACE inhibitory activity of a compound like this compound.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanylproline)
-
Assay buffer (e.g., 0.15 M Tris-HCl, pH 8.3, containing 1.125 M NaCl)
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add 40 µL of the ACE working solution to each well (except for the blank).
-
Add 40 µL of the this compound dilutions or control (buffer with solvent) to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 160 µL of the pre-warmed fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C, and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30 minutes).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the this compound concentration.
Protocol 2: Western Blotting for ACE and ACE2 Expression
This protocol describes the analysis of ACE and ACE2 protein expression in cell lysates after treatment with this compound.
Materials:
-
Cells or tissue treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ACE and ACE2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ACE and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of ACE.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the viability of cultured cells.
Materials:
-
Cultured cells
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well clear microplate
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound on ACE.
Caption: A typical experimental workflow for an in vitro ACE inhibition assay.
Caption: A logical decision tree for troubleshooting inconsistent experimental results.
References
- 1. A Closer Look at ACE2 Signaling Pathway and Processing during COVID-19 Infection: Identifying Possible Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Ro 31-8472 vs. Cilazaprilat: A Comparative Analysis of ACE Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two potent angiotensin-converting enzyme (ACE) inhibitors, Ro 31-8472 and its parent compound, cilazaprilat. The data presented is derived from radioligand binding studies, offering a quantitative basis for evaluating their interaction with the target enzyme.
Overview
Cilazapril is a prodrug that is hydrolyzed in the body to its active metabolite, cilazaprilat.[1][2][3] Cilazaprilat is a potent inhibitor of ACE, the key enzyme in the renin-angiotensin system (RAS) that converts angiotensin I to the vasoconstrictor angiotensin II.[1][2] this compound is a radioiodinated hydroxy derivative of cilazaprilat, developed for use in radioligand binding assays to characterize ACE inhibitor binding sites.[4]
Quantitative Comparison of Binding Affinity
The following table summarizes the binding affinities of this compound and cilazaprilat for ACE. The data is presented as the equilibrium dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50), which are key indicators of binding affinity and inhibitory potency, respectively. Lower values indicate higher affinity and potency.
| Compound | Parameter | Value | Tissue/Enzyme Source | Reference |
| This compound | Kd | 65 ± 7 pM (Site 1) | Purified Lung ACE | [5][6][7] |
| Kd | 175 ± 38 pM (Site 2) | Purified Lung ACE | [5][6][7] | |
| Kd | 46 ± 6 pM | Testis ACE | [8] | |
| Kd | 0.32 ± 0.04 nM | Human Lung | [9] | |
| Kd | 0.36 ± 0.05 nM | Human Heart | [9] | |
| Cilazaprilat | Kd | 40 ± 3 pM (Site 1) | Rat Lung ACE | [4] |
| Kd | 430 ± 92 pM (Site 2) | Rat Lung ACE | [4] | |
| IC50 | 0.61 nM | Human Plasma ACE | [1] | |
| IC50 | 1.39 nM | Human Lung ACE | [1] | |
| IC50 | 0.97-1.93 nM | Rabbit Lung ACE | [1] | |
| IC50 | 2.83 nM | Hog Lung ACE | [1] |
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using radioligand binding assays. A detailed methodology for a representative competitive binding assay is described below.
Radioligand Competitive Binding Assay
Objective: To determine the binding affinity of unlabeled ACE inhibitors (e.g., cilazaprilat) by measuring their ability to displace a radiolabeled ligand (e.g., [125I]-Ro 31-8472) from ACE.
Materials:
-
Radioligand: [125I]-Ro 31-8472
-
Source of ACE: Purified ACE from various tissues (e.g., rat lung, human lung) or plasma.
-
Unlabeled Competitor: Cilazaprilat and other ACE inhibitors.
-
Assay Buffer: Appropriate buffer to maintain pH and ionic strength for optimal binding.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Gamma Counter: To measure radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand ([125I]-Ro 31-8472) and the ACE preparation are incubated with varying concentrations of the unlabeled competitor (cilazaprilat).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the ACE-radioligand complex.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway
Cilazaprilat and this compound exert their effects by inhibiting ACE, a central component of the Renin-Angiotensin System (RAS). The following diagram illustrates the core RAS pathway and the point of inhibition by these compounds.
Caption: The Renin-Angiotensin System and the site of ACE inhibition.
Conclusion
Both this compound and cilazaprilat demonstrate high-affinity binding to angiotensin-converting enzyme. The availability of radioiodinated this compound has been instrumental in elucidating the binding characteristics of ACE inhibitors like cilazaprilat, including the identification of distinct binding sites on the enzyme. The picomolar to nanomolar affinity of these compounds underscores their potency as ACE inhibitors. This comparative guide provides essential data and methodologies for researchers engaged in the study and development of novel therapeutics targeting the renin-angiotensin system.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Cilazapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Ro 31-8472 Binding Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Ro 31-8472 binding data against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors. The information is presented to facilitate objective comparison and support further research and development in cardiovascular therapeutics.
This compound, a derivative of cilazaprilat, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] Understanding its binding characteristics in comparison to other ACE inhibitors is crucial for elucidating its mechanism of action and potential therapeutic advantages. This guide summarizes key binding affinity data, details the experimental protocols for obtaining such data, and visualizes the relevant biological pathways.
Comparative Binding Affinity of ACE Inhibitors
The binding affinity of various ACE inhibitors, including this compound, has been determined in different tissues, revealing important insights into their site-selectivity. ACE possesses two active sites: the N-terminal and C-terminal domains. Some inhibitors exhibit preferential binding to one site over the other, which can influence their pharmacological profile.
The following table summarizes the binding affinities (pKi and Kd) of this compound and other ACE inhibitors for the N- and C-terminal binding sites of ACE in human and rat tissues. This compound, along with enalaprilat, has been shown to be largely non-site-selective, binding with similar affinity to both domains.[2] In contrast, inhibitors like captopril and delaprilat demonstrate a degree of site-selectivity.[2]
| Inhibitor | Tissue | Binding Site | pKi | Kd (pM) | Reference |
| This compound | Human Lung | - | - | 320 ± 51 | [2] |
| Human Heart | - | - | 360 ± 41 | [2] | |
| Human Coronary Artery | - | - | 370 ± 60 | [2] | |
| Human Saphenous Vein | - | - | 140 ± 50 | [2] | |
| Human Mammary Artery | - | - | 500 ± 60 | [2] | |
| Rat Lung | C-terminal | - | 65 ± 7 | [3] | |
| Rat Lung | N-terminal | - | 175 ± 38 | [3] | |
| Rat Testis | C-terminal | - | 46 ± 6 | [3] | |
| Captopril | Human Lung | N-terminal | 9.40 ± 0.14 | - | [2] |
| Human Heart | N-terminal | 8.85 ± 0.12 | - | [2] | |
| Human Coronary Artery | N-terminal | 8.41 ± 0.10 | - | [2] | |
| Delaprilat | Human Lung | C-terminal | 9.47 ± 0.11 | - | [2] |
| Human Heart | C-terminal | 9.89 ± 0.13 | - | [2] | |
| Human Coronary Artery | C-terminal | 9.97 ± 0.15 | - | [2] | |
| Enalaprilat | Human Lung | Non-selective | - | - | [2][4] |
| Human Heart | Non-selective | - | - | [4] | |
| Lisinopril | Rat Lung | C-terminal | - | 25 ± 1 | [5] |
| Rat Lung | N-terminal | - | 848 ± 107 | [5] | |
| Quinaprilat | Rat Lung | C-terminal | - | 4 ± 1 | [5] |
| Rat Lung | N-terminal | - | 1869 ± 720 | [5] |
Experimental Protocols
The binding data presented above are typically generated using radioligand binding assays. A common method involves the use of radioiodinated this compound ([¹²⁵I]this compound) to characterize the binding sites on ACE.
Radioligand Competition Binding Assay for ACE
This protocol outlines the steps for a competition binding assay to determine the affinity of unlabeled ACE inhibitors by measuring their ability to displace [¹²⁵I]this compound from ACE.
Materials:
-
Membrane Preparations: From tissues of interest (e.g., lung, heart) homogenized in an appropriate buffer.
-
Radioligand: [¹²⁵I]this compound.
-
Unlabeled Competitors: this compound and other ACE inhibitors of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in sequence:
-
Assay buffer.
-
A range of concentrations of the unlabeled competitor.
-
A fixed concentration of [¹²⁵I]this compound.
-
The membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [¹²⁵I]this compound against the log concentration of the competitor. The concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The equilibrium dissociation constant (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The primary mechanism of action of this compound and other ACE inhibitors is the blockade of the Renin-Angiotensin System (RAS). This has a dual effect: it prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inhibits the degradation of the vasodilator bradykinin.
The Renin-Angiotensin System and the Action of ACE Inhibitors
The following diagram illustrates the core components of the RAS and the points of intervention for ACE inhibitors.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow for Comparative Binding Analysis
The logical flow for a cross-validation study of ACE inhibitor binding is depicted below.
Caption: Workflow for comparing the binding of ACE inhibitors.
This guide provides a foundational overview for the cross-validation of this compound binding data. For more in-depth analysis, researchers are encouraged to consult the primary literature cited.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two binding sites on angiotensin-converting enzyme: evidence from radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Variation in angiotensin-converting enzyme (ACE) inhibitor affinity at two binding sites on rat pulmonary ACE: influence on bradykinin hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ro 31-8472 and Enalaprilat as Angiotensin-Converting Enzyme Inhibitors
For Immediate Release
This guide provides a detailed comparison of Ro 31-8472 and Enalaprilat, two distinct inhibitors of the Angiotensin-Converting Enzyme (ACE). While both molecules target the same enzyme, their primary applications and available efficacy data differ significantly. Enalaprilat is a well-established therapeutic agent for hypertension and heart failure, with extensive clinical data supporting its efficacy. In contrast, this compound is primarily utilized as a research tool, specifically as a radioligand for characterizing the binding sites of ACE. This document will delineate their mechanisms of action, present available quantitative data on their biochemical properties and clinical effects, detail relevant experimental protocols, and visualize key pathways and workflows.
Mechanism of Action
Both this compound and Enalaprilat are competitive inhibitors of Angiotensin-Converting Enzyme (ACE).[1] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, both this compound and Enalaprilat prevent the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion, which collectively result in lower blood pressure.[1]
Enalaprilat is the active metabolite of the orally administered prodrug, enalapril.[1] this compound is a derivative of cilazaprilat.[2][3] Somatic ACE has two active sites, the N-terminal and C-terminal domains.[4] Studies using [125I]this compound as a radioligand have been instrumental in characterizing these two binding sites.[4] Research indicates that while some ACE inhibitors show selectivity for one site over the other, both this compound and Enalaprilat are not considered site-selective.[4] However, in certain competitive binding experiments, enalaprilat's interaction with ACE models to a single active site, suggesting an equivalent interaction with both the N- and C-terminal domains.[5]
Biochemical and Efficacy Data
Direct comparative clinical efficacy data for this compound and Enalaprilat is unavailable due to their distinct primary applications. The following tables summarize the available quantitative data for each compound.
Table 1: Comparison of Biochemical Properties
| Property | This compound | Enalaprilat |
| Primary Use | Research Radioligand[4] | Antihypertensive Therapeutic Agent[6] |
| Binding Affinity (Kd) | Lung: 0.32 ± 0.04 nM[4] | Not explicitly defined in the same format |
| Heart: 0.36 ± 0.05 nM[4] | ||
| Coronary Artery: 0.37 ± 0.06 nM[4] | ||
| Saphenous Vein: 0.14 ± 0.05 nM[4] | ||
| Mammary Artery: 0.50 ± 0.06 nM[4] | ||
| Inhibition Constant (Ki) | Not specified | 0.28 mM (for intestinal peptide carrier)[7] |
| Site Selectivity | Not site-selective[4] | Not site-selective; models to one active site in some assays, indicating equivalent interaction[4][5] |
Table 2: Clinical Efficacy of Enalaprilat in Hypertension
| Study Population | Intervention | Key Findings |
| 14 patients with mild to moderate hypertension[8] | Intravenous enalaprilat (1.25 mg every 6 hours) | Significant reduction in systolic and diastolic blood pressure within the first 60 minutes. Maximal decrease to 133 ± 3 / 87 ± 3 mm Hg.[8] |
| 67 patients with essential hypertension[9] | Enalapril monotherapy (20-40 mg/day) | Normalized blood pressure in 88% of patients with mild, 50% with moderate, and 25% with severe hypertension.[9] |
| 65 patients with moderate or severe hypertension[6] | Intravenous enalaprilat | Effective in lowering blood pressure compared to placebo.[6] |
Experimental Protocols
The evaluation of ACE inhibitors involves a range of in vitro and in vivo methodologies.
In Vitro ACE Inhibition Assay
A common in vitro method to determine the inhibitory activity of a compound on ACE involves the use of a specific substrate, such as hippuryl-histidyl-leucine (HHL).[10]
-
Incubation: A solution of ACE (e.g., 100 mU/mL) is incubated with the test inhibitor (e.g., various concentrations of Enalaprilat) at 37°C for a short period (e.g., 5 minutes).[11]
-
Substrate Addition: The ACE-specific substrate HHL is added to the mixture and incubated at 37°C for a longer duration (e.g., 45 minutes).[11]
-
Reaction Termination: The enzymatic reaction is stopped by adding a solution like 3% trichloro-triazine in dioxane.[11]
-
Quantification: The product of the reaction, hippuric acid, is quantified. This can be done by extracting the hippuric acid with an organic solvent and measuring its absorbance using a UV-Vis spectrophotometer at 228 nm.[10][12]
-
IC50 Determination: The concentration of the inhibitor that produces 50% inhibition of ACE activity (IC50) is calculated by performing a regression analysis of the percentage of ACE inhibition versus the inhibitor concentration.[11]
Clinical Trial Protocol for Antihypertensive Efficacy (Enalaprilat Example)
Clinical trials to evaluate the efficacy of antihypertensive drugs like enalaprilat are typically randomized, double-blind, and placebo-controlled.[6][8]
-
Patient Selection: Patients with a diagnosis of hypertension (e.g., mild to moderate essential hypertension) are recruited.[8]
-
Randomization: Participants are randomly assigned to receive either the active drug (e.g., intravenous enalaprilat at a specified dose and frequency) or a placebo.[6][8]
-
Blinding: Both the investigators and the patients are unaware of the treatment assignment (double-blind) to prevent bias.[6][8]
-
Treatment Administration: The drug or placebo is administered for a defined period.[8]
-
Efficacy Assessment: Blood pressure (systolic and diastolic) is monitored at regular intervals to assess the drug's effect.[8]
-
Safety Monitoring: Patients are monitored for any adverse effects throughout the study.[8]
-
Data Analysis: Statistical analysis is performed to compare the changes in blood pressure between the treatment and placebo groups to determine the drug's efficacy.[8]
Visualizations
The following diagrams illustrate the signaling pathway affected by these ACE inhibitors and a typical experimental workflow for their evaluation.
Figure 1. The Renin-Angiotensin-Aldosterone System and the inhibitory action of ACE inhibitors.
Figure 2. A generalized experimental workflow for the evaluation of ACE inhibitors.
References
- 1. Enalapril in ACE | OpenOChem Learn [learn.openochem.org]
- 2. Cilazapril | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Affinity of angiotensin I-converting enzyme (ACE) inhibitors for N- and C-binding sites of human ACE is different in heart, lung, arteries, and veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Effect of intravenous enalaprilat in moderate and severe systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism for the relative binding affinity to the intestinal peptide carrier. Comparison of three ACE-inhibitors: enalapril, enalaprilat, and lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of intravenous enalaprilat (MK-422) administration in patients with mild to moderate essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of enalapril in essential hypertension and its comparison with atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 11. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 12. etflin.com [etflin.com]
A Head-to-Head Comparison of [125I]Ro 31-8472 and Other Radioligands for Angiotensin-Converting Enzyme (ACE)
For researchers, scientists, and drug development professionals, the selection of a suitable radioligand is paramount for the accurate characterization and quantification of Angiotensin-Converting Enzyme (ACE). This guide provides a detailed comparison of the non-selective radioligand [125I]Ro 31-8472 with the C-terminal selective radioligand [125I]-351A, supported by experimental data and detailed protocols.
Angiotensin-converting enzyme (ACE) is a key zinc metalloproteinase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation and cardiovascular homeostasis. It primarily catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Somatic ACE possesses two catalytically active domains: the N-terminal and C-terminal domains, which exhibit differential substrate specificities and inhibitor affinities. The choice of radioligand is therefore critical for distinguishing the binding properties of these two sites.
Performance Comparison of ACE Radioligands
[125I]this compound, a radioiodinated derivative of the ACE inhibitor cilazaprilat, is a valuable tool for researchers as it binds with high affinity and in a non-selective manner to both the N- and C-terminal active sites of ACE. This property allows for the determination of the total number of ACE binding sites in a given tissue. In contrast, other radioligands, such as [125I]-351A, a derivative of lisinopril, exhibit marked selectivity for the C-terminal domain.
The following table summarizes the key binding characteristics of [125I]this compound and [125I]-351A in rat lung tissue, highlighting their distinct binding affinities for the two ACE domains.
| Radioligand | Target Domain | Binding Affinity (Kd) in Rat Lung | Reference |
| [125I]this compound | N-terminal (KdII) | 175 ± 38 pM | [1][2] |
| C-terminal (KdI) | 65 ± 7 pM | [1][2] | |
| [125I]-351A | N-terminal (KdII) | 2771 ± 489 pM | [1][2] |
| C-terminal (KdI) | 19 ± 2 pM | [1] |
This data clearly illustrates the non-selective nature of [125I]this compound, with comparable high affinities for both the N- and C-terminal domains. Conversely, [125I]-351A demonstrates a significant preference for the C-terminal site, with a much weaker affinity for the N-terminal domain. This makes [125I]-351A a suitable tool for selectively studying the C-terminal active site of ACE.
Experimental Methodologies
The following section details a general experimental protocol for a competitive radioligand binding assay to determine the binding characteristics of compounds at ACE, using a radioligand like [125I]this compound and tissue membrane preparations.
Preparation of Rat Lung Membranes
-
Tissue Homogenization: Fresh or frozen rat lungs are minced and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay.
-
Storage: The prepared membranes are aliquoted and can be stored at -80°C until use.
Radioligand Binding Assay
-
Assay Buffer: A suitable assay buffer is prepared (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Incubation Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation (a specific amount of protein, e.g., 50 µg), the radioligand ([125I]this compound) at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor compound.
-
Defining Non-Specific Binding: To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled ACE inhibitor (e.g., 1 µM enalaprilat) to saturate all specific binding sites.
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.
-
Termination of Binding: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are rapidly washed with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 of the competitor compound, from which the Ki (inhibitory constant) can be calculated using the Cheng-Prusoff equation. For saturation binding experiments, increasing concentrations of the radioligand are used to determine the Kd and Bmax (maximum receptor density).
Visualizing the ACE Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.
Caption: The Renin-Angiotensin System and the role of ACE.
Caption: Workflow for a typical radioligand binding experiment.
References
Confirming ACE Inhibition: A Comparative Guide to Ro 31-8472 and Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ro 31-8472, a potent angiotensin-converting enzyme (ACE) inhibitor, with other widely used alternatives. Supported by experimental data, this document details the functional assays and signaling pathways crucial for evaluating and confirming ACE inhibition.
This compound, a derivative of cilazaprilat, demonstrates high potency in the inhibition of ACE, a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure. Understanding its performance in functional assays relative to other common ACE inhibitors like lisinopril and enalaprilat is critical for preclinical and clinical research.
Comparative Efficacy of ACE Inhibitors
The inhibitory potential of this compound and its active metabolite, cilazaprilat, has been evaluated in various functional assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. While direct comparative studies showcasing this compound alongside other inhibitors in the same functional assay are limited, the available data indicates its high potency.
| Inhibitor | IC50 (nM) | Enzyme Source | Assay Type | Reference |
| Cilazaprilat | 1.9 | Rabbit Lung ACE | Not Specified | [cite: ] |
| This compound | 14.7 | Not Specified | Not Specified | [cite: ] |
| Enalaprilat | 1.94 | Not Specified | Not Specified | [cite: ] |
| Lisinopril | 5 | Not Specified | Not Specified | [cite: ] |
| Captopril | 2.14 | Not Specified | Colorimetric | [cite: ] |
The Renin-Angiotensin Signaling Pathway and ACE Inhibition
ACE plays a central role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to increased blood pressure. ACE inhibitors block this conversion, thus promoting vasodilation and reducing blood pressure.
Experimental Protocols for Functional Assays
Accurate determination of ACE inhibition requires robust and reproducible functional assays. Below are detailed protocols for common spectrophotometric and fluorometric methods.
Spectrophotometric ACE Inhibition Assay
This method is based on the ACE-catalyzed hydrolysis of the synthetic substrate N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine (FAPGG). The cleavage of FAPGG by ACE results in a decrease in absorbance at 340 nm.
Materials:
-
ACE from rabbit lung
-
FAPGG substrate
-
HEPES buffer (50 mM, pH 7.5, containing 0.3 M NaCl and 10 µM ZnCl2)
-
Test inhibitor (e.g., this compound)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a stock solution of the FAPGG substrate in the HEPES buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate well or cuvette, mix the ACE solution with the test inhibitor at various concentrations.
-
Incubate the mixture for a pre-determined time at 37°C.
-
Initiate the reaction by adding the FAPGG substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of reaction is proportional to the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fluorometric ACE Inhibition Assay
This assay utilizes a quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro). ACE cleaves this substrate, separating the fluorophore (Abz-Gly) from the quencher, resulting in an increase in fluorescence.
Materials:
-
ACE from a suitable source
-
o-aminobenzoylglycyl-p-nitrophenylalanylproline substrate
-
Tris buffer (e.g., 150 mM Tris-HCl, pH 8.3, containing 1.125 M NaCl)
-
Test inhibitor (e.g., this compound)
-
Black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a working solution of the fluorescent substrate in the Tris buffer.
-
Prepare serial dilutions of the test inhibitor.
-
In a black microplate, add the test inhibitor at various concentrations to the wells.
-
Add the ACE solution to the wells containing the inhibitor.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence intensity at appropriate excitation (e.g., 350 nm) and emission (e.g., 420 nm) wavelengths over time.
-
Calculate the rate of the reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition and the IC50 value as described for the spectrophotometric assay.
Conclusion
This compound and its active form, cilazaprilat, are highly potent inhibitors of angiotensin-converting enzyme. The functional assays detailed in this guide provide robust methods for confirming and quantifying the inhibitory activity of this compound and comparing its efficacy to other ACE inhibitors. For definitive comparative analysis, it is recommended to perform these assays in parallel under identical experimental conditions. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual representation to aid in the design and interpretation of these critical experiments in cardiovascular drug discovery.
Safety Operating Guide
Navigating the Safe Disposal of Ro 31-8472: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Ro 31-8472, an angiotensin-converting enzyme (ACE) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the disposal procedures for its parent compound, Cilazapril, and general best practices for the disposal of laboratory research chemicals.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves treating it as a hazardous chemical waste, managed through a licensed professional disposal service. This approach ensures compliance with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated and appropriate waste container with "Hazardous Waste," the chemical name "this compound," and any known hazard symbols.
-
Do not mix this compound with other waste streams, particularly incompatible chemicals.
-
-
Containerization:
-
Use a chemically resistant, sealable container for collecting this compound waste.
-
Ensure the container is in good condition and will not leak.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Keep the storage area away from sources of ignition and incompatible materials.
-
-
Arranging for Professional Disposal:
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date of its transfer to the disposal facility.
-
Note: In-laboratory treatment methods, such as neutralization, are not recommended for complex organic compounds like this compound. Similarly, disposal via the sanitary sewer or regular trash is not an appropriate method for research-grade chemicals.[3]
Quantitative Data Summary
| Property | Value (for Cilazapril) | Source |
| CAS Number | 88768-40-5 | [4] |
| Molecular Formula | C22H31N3O5 | N/A |
| Molecular Weight | 417.5 g/mol | N/A |
| Hazard Statements | H302 (Harmful if swallowed), H361 (Suspected of damaging fertility or the unborn child), H410 (Very toxic to aquatic life with long lasting effects) | [5][6] |
| Precautionary Statements | P203, P280, P318, P405, P501 | [5] |
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process and the necessary steps to ensure safe and compliant disposal.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CILAZAPRIL - Safety Data Sheet [chemicalbook.com]
- 6. Cilazapril (monohydrate)|92077-78-6|MSDS [dcchemicals.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
